molecular formula C15H18N2O B13854448 5-Cyclohexyl-3-(2-methylphenyl)-1,2,4-oxadiazole CAS No. 364741-65-1

5-Cyclohexyl-3-(2-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B13854448
CAS No.: 364741-65-1
M. Wt: 242.32 g/mol
InChI Key: WDPINVCMKXYEPX-UHFFFAOYSA-N
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Description

5-Cyclohexyl-3-(2-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, agriculture, and materials science. This particular compound features a cyclohexyl group and a 2-methylphenyl group attached to the oxadiazole ring, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclohexyl-3-(2-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a hydrazide with a carboxylic acid derivative, followed by cyclization to form the oxadiazole ring. For instance, the reaction of cyclohexyl hydrazide with 2-methylbenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) can yield the desired oxadiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could involve the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Cyclohexyl-3-(2-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as a bioactive agent with antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research has explored its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Cyclohexyl-3-(2-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of key enzymes or disruption of microbial cell membranes. In medicinal applications, the compound may interact with cellular receptors or enzymes, modulating signaling pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-3-(2-methylphenyl)-1,2,4-oxadiazole: Similar structure but with a phenyl group instead of a cyclohexyl group.

    5-Cyclohexyl-3-(4-methylphenyl)-1,2,4-oxadiazole: Similar structure but with a 4-methylphenyl group instead of a 2-methylphenyl group.

    5-Cyclohexyl-3-(2-chlorophenyl)-1,2,4-oxadiazole: Similar structure but with a 2-chlorophenyl group instead of a 2-methylphenyl group.

Uniqueness

The uniqueness of 5-Cyclohexyl-3-(2-methylphenyl)-1,2,4-oxadiazole lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both cyclohexyl and 2-methylphenyl groups may impart distinct properties compared to other oxadiazole derivatives, making it a valuable compound for further research and development.

Properties

CAS No.

364741-65-1

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

5-cyclohexyl-3-(2-methylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C15H18N2O/c1-11-7-5-6-10-13(11)14-16-15(18-17-14)12-8-3-2-4-9-12/h5-7,10,12H,2-4,8-9H2,1H3

InChI Key

WDPINVCMKXYEPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3CCCCC3

Origin of Product

United States

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